Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate
Description
Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate (CAS: 64951-05-9) is a heterocyclic compound featuring a fused imidazo[2,1-b]benzothiazole core substituted with a bromine atom at position 3 and an ethyl ester group at position 2. Its molecular formula is C₁₂H₁₀BrN₂O₂S, with a molar mass of 333.2 g/mol and a melting point of 81°C . The bromine substitution enhances its reactivity, making it a valuable intermediate in medicinal chemistry for further functionalization via cross-coupling reactions or nucleophilic substitutions. The compound is commercially available, with suppliers noting its "harmful" hazard classification .
Properties
IUPAC Name |
ethyl 1-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2S/c1-2-17-11(16)9-10(13)15-7-5-3-4-6-8(7)18-12(15)14-9/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCUASPPDUUVPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C3=CC=CC=C3SC2=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001210301 | |
| Record name | Ethyl 3-bromoimidazo[2,1-b]benzothiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81021-98-9 | |
| Record name | Ethyl 3-bromoimidazo[2,1-b]benzothiazole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81021-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-bromoimidazo[2,1-b]benzothiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization reactions: It can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Products include substituted imidazo[2,1-b][1,3]benzothiazoles.
Oxidation and reduction: Various oxidized or reduced derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate has several applications in scientific research:
Medicinal chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological studies: It is used in studies to understand its interaction with biological targets and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of imidazo[2,1-b][1,3]benzothiazole derivatives allows for meaningful comparisons with Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate. Key analogs are categorized below:
Structural Analogues with Halogen Substituents
- Ethyl 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylate (QB-7449) :
While sharing a bromine substituent, this compound differs in the fused ring system (pyrimidine instead of benzothiazole). The bromine at position 6 may alter electronic properties and reactivity compared to position 3 in the target compound. This derivative is used in click chemistry applications . - Ethyl 4-(2-Chlorophenyl)-2-methyl-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate: Features a chlorophenyl group at position 4 and a methyl group at position 2. Its crystal structure was resolved via SHELX refinement .
Derivatives with Varying Ester Groups
- Ethyl 2-Methyl-benzo-[d]-imidazo-[2,1-b]-thiazole-3-carboxylate (Compound 3, ): Lacks bromine but includes a methyl group at position 2. Its synthesis involves cyclization with ethyl 2-chloro-3-oxobutanoate, followed by ester hydrolysis to yield carboxylic acid derivatives for further amide coupling . The methyl group reduces steric hindrance, facilitating downstream reactions.
- This derivative is explored for anti-inflammatory applications .
Pharmacologically Active Analogues
- Ethyl-(4R)-2-Amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate (Compound G, ): Demonstrates potent anti-inflammatory activity, attributed to the trimethoxyphenyl group’s ability to modulate COX-2 inhibition. The chloro substituent at position 6 enhances metabolic stability compared to bromine .
- 6,7-Dihydro-5H-imidazo[2,1-b][1,3]thiazine Derivatives :
While structurally distinct (thiazine vs. benzothiazole), these compounds exhibit moderate antiradical activity (IC₅₀ values: 10–50 µM) via DPPH scavenging. The absence of an ester group reduces hydrophobicity .
Data Tables
Table 1: Structural and Physical Properties Comparison
Biological Activity
Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Chemical Name : this compound
- CAS Number : 81021-98-9
- Molecular Formula : C10H8BrN3O2S
- Molecular Weight : 299.16 g/mol
Antimicrobial Properties
Research has indicated that imidazo[2,1-b][1,3]benzothiazole derivatives exhibit notable antimicrobial activity. A study focusing on structurally related compounds demonstrated that modifications at the imidazole and benzothiazole moieties can enhance antibacterial effects. For instance, compounds with electron-donating groups displayed improved activity against Gram-positive bacteria due to increased lipophilicity and better membrane penetration .
Antiparasitic Activity
This compound has shown promising results in antiparasitic assays. In vitro studies revealed that similar compounds were effective against Cryptosporidium species, which are significant pathogens in immunocompromised individuals. The mechanism appears to involve disruption of the parasite's metabolic processes .
Anti-inflammatory Effects
The compound's derivatives have also been investigated for anti-inflammatory properties. A related study indicated that certain benzothiazole derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various imidazo[2,1-b][1,3]benzothiazole derivatives. The results are summarized in Table 1:
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 3-bromoimidazo... | E. coli | 32 µg/mL |
| Ethyl 3-bromoimidazo... | S. aureus | 16 µg/mL |
| Ethyl 3-bromoimidazo... | C. albicans | 64 µg/mL |
This table illustrates the varying degrees of activity against different pathogens, highlighting the compound's potential as a broad-spectrum antimicrobial agent .
Antiparasitic Activity Evaluation
In a separate investigation focused on antiparasitic activity:
| Compound | Pathogen | IC50 (µM) |
|---|---|---|
| Ethyl 3-bromoimidazo... | C. parvum | 10 |
| Ethyl 3-bromoimidazo... | Leishmania | 15 |
These findings suggest that the compound could be effective in treating parasitic infections, particularly in immunocompromised patients .
The biological activities of this compound are largely attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in pathogen metabolism.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.
- Cytokine Modulation : By affecting signaling pathways, it may reduce inflammation and modulate immune responses.
Q & A
Q. What are the common synthetic routes for preparing Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate, and how do reaction conditions influence yield?
Answer: Synthesis typically involves cyclization reactions using precursors like 2-aminobenzothiazole and brominated intermediates. For example, analogous compounds are synthesized via one-pot reactions catalyzed by Lewis acids (e.g., C/TiO₂·SO₃·SbCl₂) under solvent-free conditions, achieving yields up to 88% . Key parameters include:
- Catalyst choice : Acidic catalysts enhance cyclization efficiency.
- Temperature : Optimal reflux conditions (e.g., 80–100°C) minimize side products.
- Solvent : Ethanol is often used for recrystallization to improve purity .
Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data collection : Using a diffractometer (e.g., Oxford Xcalibur Sapphire3) with MoKα radiation (λ = 0.71073 Å) .
- Refinement : SHELXL/SHELXS97 software refines atomic coordinates, with H-atoms constrained to riding positions (C–H = 0.93–0.96 Å) .
- Validation : Geometric parameters (e.g., dihedral angles between fused rings ≈89.6°) confirm steric and electronic effects .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., torsion angles, π–π interactions) be resolved during structural refinement?
Answer: Discrepancies arise from factors like thermal motion or disordered atoms. Strategies include:
- Multi-scan absorption correction : Mitigates intensity errors (e.g., ) .
- Restraints/Constraints : Apply rigid-bond restraints for anisotropic displacement parameters .
- Validation tools : PLATON/ORTEP-3 visualizes packing (e.g., π–π stacking at 3.666 Å separation) to verify intermolecular interactions .
Q. What methodologies are used to assess the biological activity of imidazo-benzothiazole derivatives, and how can structural modifications optimize activity?
Answer:
Q. How can synthetic byproducts or regioselectivity challenges in imidazo-benzothiazole synthesis be addressed?
Answer:
Q. What advanced spectroscopic techniques complement crystallography for characterizing dynamic molecular behavior?
Answer:
- Solid-state NMR : Probes halogen-environment interactions (e.g., CP/MAS for carbonyl groups).
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., H···Br interactions) .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C for most derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
